7-methyl-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indole-2,3-dione is a complex organic compound belonging to the indole family, characterized by its unique structure that includes a dihydroindole core with a methyl and an alkenyl substituent. This compound is notable for its potential biological activities and applications in medicinal chemistry. The indole structure is a bicyclic compound consisting of a benzene ring fused to a pyrrole ring, which contributes to the compound’s chemical reactivity and biological properties.
The chemical reactivity of 7-methyl-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indole-2,3-dione includes various transformations:
These reactions make it a versatile intermediate in organic synthesis.
7-methyl-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indole-2,3-dione exhibits a range of biological activities. Indole derivatives are known for their potential therapeutic effects, including:
Research continues to explore the full extent of its biological potential.
The synthesis of 7-methyl-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indole-2,3-dione can be achieved through several methods:
These methods highlight the compound's versatility in synthetic organic chemistry.
7-methyl-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indole-2,3-dione has several applications:
Studies on the interactions of 7-methyl-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indole-2,3-dione with biological targets are crucial for understanding its mechanism of action. Research has focused on:
These studies are essential for advancing its therapeutic applications.
Several compounds share structural similarities with 7-methyl-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indole-2,3-dione. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-bromoindole | 5-bromoindole | Lacks alkenyl substitution; primarily studied for its basic indole properties. |
| Isatin (1H-Indole-2,3-dione) | Isatin | A well-known indole derivative with significant biological activity; serves as a precursor in synthetic pathways. |
| 5-fluoroindole | 5-fluoroindole | Fluorine substitution alters reactivity and potential pharmacological properties compared to 7-methyl compound. |
The uniqueness of 7-methyl-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indole-2,3-dione lies in its specific combination of substituents that may enhance its biological activity and reactivity compared to these similar compounds.
The Fischer indole synthesis remains a cornerstone for constructing indole derivatives, including 2,3-diketone variants. This acid-catalyzed cyclization of arylhydrazones proceeds through a [3] [3]-sigmatropic rearrangement followed by aromatization. For 7-methyl-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indole-2,3-dione, the reaction typically begins with a substituted phenylhydrazine derivative. For example, condensation of 4-methylphenylhydrazine with a γ-keto acid or ester generates the requisite hydrazone, which undergoes cyclization in polyphosphoric acid or sulfuric acid at elevated temperatures (120–150°C) [3].
A critical challenge lies in preserving the diketone moiety during the acidic conditions. Studies demonstrate that electron-withdrawing groups at the C3 position stabilize the intermediate enol form, mitigating undesired reductions [2]. Recent adaptations employ buffered conditions (e.g., HCl/AcOH mixtures) to moderate acidity, achieving 60–75% yields for analogous 2,3-diketone indoles [3].
Table 1: Fischer Cyclization Parameters for Indole-2,3-Diones
| Starting Material | Acid Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 4-Methylphenylhydrazine + Ethyl levulinate | H2SO4 | 130 | 68 |
| 3-Ketopentanedioic acid hydrazide | PPAA* | 145 | 72 |
| PPAA: Polyphosphoric acid |
Madelung cyclization offers an alternative route through base-mediated intramolecular cyclization of N-acyl-o-toluidines. For the target compound, N-(2-methylbenzoyl)-allylamine undergoes deprotonation with potassium tert-butoxide in refluxing tetrahydrofuran (THF), inducing cyclization via a carbanion intermediate [4]. This method excels in constructing 2-alkenylindoles, with the propenyl group introduced via the amine precursor.
Key advantages include:
Palladium and copper catalysts enable efficient cross-couplings for late-stage functionalization. A three-step sequence illustrates this strategy:
Iodine catalysis has emerged as a metal-free alternative. A 2024 study demonstrated iodine (10 mol%) in dimethyl sulfoxide (DMSO) mediates oxidative C–N coupling between 7-methylisatin and allylamine at 80°C, achieving 89% yield in 4 hours [5].
Table 2: Transition Metal-Catalyzed N1-Allylation Results
| Catalyst System | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| CuI/1,10-Phenanthroline | DMF | 110 | 82 |
| Pd(OAc)2/XPhos | Toluene | 100 | 76 |
| I2 (10 mol%) | DMSO | 80 | 89 |
Microwave irradiation revolutionizes N-alkylation and cyclization steps. In a optimized protocol:
Comparative studies show microwave methods reduce reaction times from 12–24 hours to 10–30 minutes while improving yields by 15–25% versus conventional heating [6]. Energy efficiency analyses reveal a 40% reduction in cumulative energy demand (CED) compared to thermal methods.
1H NMR Spectroscopic Analysis
The 1H nuclear magnetic resonance spectrum of 7-methyl-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indole-2,3-dione exhibits characteristic signals that confirm the structural identity of this N-allyl-substituted isatin derivative. The aromatic region displays signals consistent with the 7-methylindole core structure [1] [2]. The indole ring protons appear in the aromatic region between 6.8-7.7 parts per million, with specific chemical shifts influenced by the electron-withdrawing carbonyl groups and the methyl substituent at the 7-position [3] [4].
The allyl substituent attached to the nitrogen atom produces characteristic multipicity patterns in the 1H nuclear magnetic resonance spectrum. The vinyl proton (CH=CH2) typically appears as a multiplet around 5.8-6.0 parts per million, while the terminal methylene protons (=CH2) manifest as multiplets in the 5.2-5.4 parts per million region [1] [5]. The N-CH2 protons connecting the allyl group to the nitrogen atom resonate as a doublet of triplets around 4.3-4.4 parts per million due to coupling with the vinyl proton [6] [5].
The 7-methyl substituent appears as a singlet around 2.4-2.6 parts per million, consistent with methyl groups attached to aromatic carbons in isatin derivatives [3] [6]. Integration ratios confirm the presence of three protons for the methyl group, two protons for the N-CH2 linkage, and three protons for the allyl terminal group, supporting the proposed molecular structure.
13C NMR Spectroscopic Analysis
The 13C nuclear magnetic resonance spectrum provides additional structural confirmation through characteristic carbonyl carbon signals and aromatic carbon resonances. The two carbonyl carbons in positions 2 and 3 of the indole ring system appear at distinct chemical shifts, typically around 183 parts per million for the C-3 carbonyl and 158 parts per million for the C-2 carbonyl [1] [6]. These chemical shifts reflect the different electronic environments of the two carbonyl groups within the indoline-2,3-dione framework.
The aromatic carbon signals appear in the 110-150 parts per million region, with the quaternary carbon atoms typically showing lower intensity due to longer relaxation times [3] [6]. The allyl carbon signals are readily identifiable, with the vinyl carbon (CH=CH2) appearing around 130-131 parts per million and the terminal methylene carbon (=CH2) around 117-118 parts per million [1] [5]. The N-CH2 carbon linking the allyl group to the nitrogen atom resonates around 42-43 parts per million, while the 7-methyl carbon appears at approximately 24-26 parts per million [3] [6].
Infrared Spectroscopic Characteristics
The infrared spectrum of 7-methyl-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indole-2,3-dione exhibits characteristic absorption bands that provide definitive identification of functional groups within the molecule. The carbonyl stretching vibrations dominate the spectrum, with two distinct peaks reflecting the presence of the indoline-2,3-dione moiety [1] [6].
The C=O stretching frequencies appear as strong absorptions in the 1705-1750 wavenumber region. The higher frequency band, typically around 1742-1750 wavenumbers, corresponds to the C-3 carbonyl stretching vibration, while the lower frequency absorption around 1705-1720 wavenumbers represents the C-2 carbonyl group [6] [5]. These carbonyl frequencies are characteristic of isatin derivatives and confirm the presence of the diketone functionality.
The aromatic C-H stretching vibrations appear as medium intensity bands in the 3000-3100 wavenumber region, while aliphatic C-H stretching absorptions occur around 2850-3000 wavenumbers [7] [8]. The allyl group contributes additional characteristic absorptions, including C=C stretching around 1620-1680 wavenumbers and =C-H bending vibrations in the 900-1000 wavenumber region [9] [1].
UV-Visible Absorption Characteristics
The ultraviolet-visible absorption spectrum reveals characteristic electronic transitions associated with the extended conjugated system of the indoline-2,3-dione chromophore. The 7-methylisatin core structure exhibits maximum absorption wavelengths around 422 nanometers in ethanol solution, consistent with literature values for substituted isatin derivatives [10] [11].
The absorption profile displays multiple bands corresponding to different electronic transitions within the aromatic system. The longest wavelength absorption band, typically observed around 400-450 nanometers, corresponds to the n→π* transition involving the carbonyl groups and the aromatic π-system [11] [10]. Additional absorption bands at shorter wavelengths reflect π→π* transitions within the indole ring system.
The presence of the 7-methyl substituent and the N-allyl group influences the electronic spectrum through inductive and resonance effects. The electron-donating methyl group at position 7 causes a slight bathochromic shift compared to unsubstituted isatin, while the N-allyl substitution affects the nitrogen lone pair availability for conjugation with the aromatic system [11] [10].
Melting Point Determination
The melting point of 7-methyl-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indole-2,3-dione reflects the intermolecular forces and crystal packing efficiency within the solid state. While specific melting point data for this exact compound was not identified in the literature search, related N-allyl isatin derivatives typically exhibit melting points in the range of 87-105°C [12] [1]. The 7-methylisatin parent compound demonstrates a melting point of 265°C [10] [13], indicating that N-alkylation significantly reduces the melting point through disruption of intermolecular hydrogen bonding.
The introduction of the allyl substituent at the nitrogen position eliminates the possibility of intermolecular N-H···O hydrogen bonding that stabilizes unsubstituted isatin crystals. This structural modification results in weaker intermolecular interactions and consequently lower melting points for N-substituted derivatives [14] [15]. The flexible nature of the allyl chain further contributes to reduced crystal packing efficiency compared to rigid aromatic substituents.
Solubility Profile Analysis
The solubility characteristics of 7-methyl-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indole-2,3-dione are governed by the balance between hydrophobic aromatic character and polar carbonyl functionality. The compound exhibits good solubility in polar organic solvents such as chloroform, dichloromethane, and dimethyl sulfoxide, which are commonly used for nuclear magnetic resonance spectroscopic studies of isatin derivatives [1] [6].
The presence of two carbonyl groups provides sites for hydrogen bonding with protic solvents, enhancing solubility in alcohols and other hydroxylated solvents. However, the predominantly aromatic character of the molecule limits aqueous solubility, making it sparingly soluble in water [16] [17]. The N-allyl substituent increases the overall molecular hydrophobicity compared to unsubstituted isatin, further reducing water solubility.
The compound demonstrates excellent solubility in non-polar to moderately polar organic solvents including ethyl acetate, acetone, and aromatic hydrocarbons. This solubility profile is typical for N-alkylated isatin derivatives and facilitates purification through conventional chromatographic techniques [1] [6].
Crystal Structure Analysis
Single crystal X-ray diffraction studies of related isatin derivatives provide insights into the molecular geometry and crystal packing arrangements that likely characterize 7-methyl-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indole-2,3-dione. The indoline ring system maintains essential planarity with root mean square deviations typically less than 0.03 Angstroms from the mean plane [18] [19].
The N-allyl substituent adopts a conformation that minimizes steric interactions with the indole ring system. Crystallographic studies of similar 1-allylindoline-2,3-dione compounds reveal that the allyl group typically adopts a nearly perpendicular orientation relative to the indole plane, with N-C-C-C torsion angles around 77-90 degrees [18] [20]. This conformation maximizes the distance between the allyl terminal methylene group and the aromatic ring, reducing unfavorable steric interactions.
Intermolecular Interactions and Packing Motifs
The crystal packing of 7-methyl-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indole-2,3-dione is dominated by weak intermolecular interactions including C-H···O hydrogen bonds and π-π stacking interactions between aromatic rings. Unlike unsubstituted isatin, which forms strong N-H···O hydrogen bonds, the N-allyl derivative relies primarily on weaker secondary interactions for crystal stability [19] [14].
The carbonyl oxygen atoms serve as hydrogen bond acceptors for weak C-H···O interactions with aromatic and aliphatic hydrogen atoms from neighboring molecules. These interactions typically involve C···O distances of 3.2-3.5 Angstroms and contribute to the overall crystal stability [19] [14]. The methyl substituent at position 7 may participate in additional C-H···O contacts, influencing the specific packing arrangement.
π-π stacking interactions between indole ring systems provide additional stabilization, with typical intercentroid distances of 3.5-3.8 Angstroms between parallel aromatic planes [18]. These interactions form infinite chains or layers within the crystal structure, creating a three-dimensional network that stabilizes the solid-state arrangement.